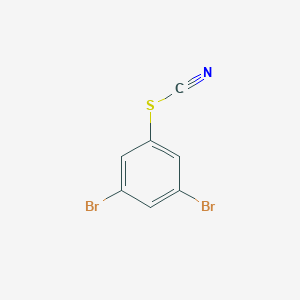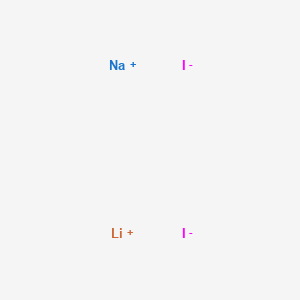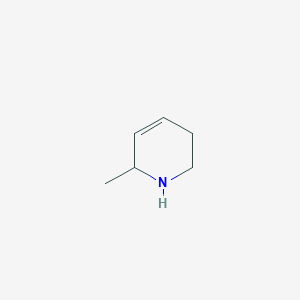
Pyridine, 1,2,5,6-tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,5,6-tetrahydro-2-methyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group attached to the second carbon. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 2-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon can yield Pyridine, 1,2,5,6-tetrahydro-2-methyl- . Another method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of Pyridine, 1,2,5,6-tetrahydro-2-methyl- often involves large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing catalysts such as palladium or platinum to facilitate the reduction of pyridine derivatives . The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with reduction typically occurring under high pressure and temperature, while oxidation and substitution can occur under milder conditions .
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Pyridine, 1,2,5,6-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridine, 1,2,5,6-tetrahydro-2-methyl- include other tetrahydropyridines and pyridine derivatives such as:
- 1,2,3,6-Tetrahydropyridine
- 2-Methylpyridine
- Piperidine
Uniqueness
What sets Pyridine, 1,2,5,6-tetrahydro-2-methyl- apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the second position enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Propiedades
| 127382-80-3 | |
Fórmula molecular |
C6H11N |
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2,4,6-7H,3,5H2,1H3 |
Clave InChI |
JHSFOVBZJMTSJL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



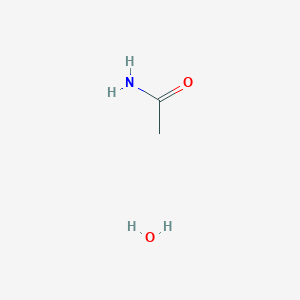
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
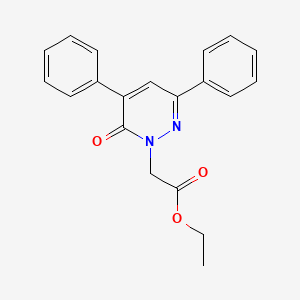
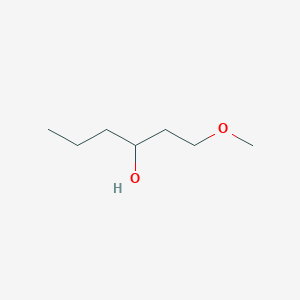
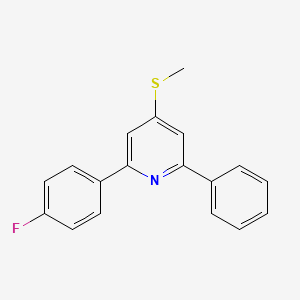
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
